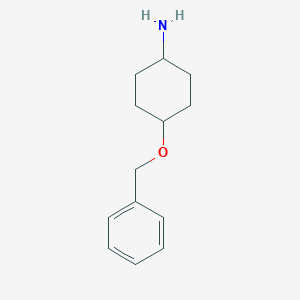

Trans-4-(benzyloxy)cyclohexanamine

Vue d'ensemble

Description

Trans-4-(benzyloxy)cyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trans-4-(benzyloxy)cyclohexanamine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyclohexanone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Trans-4-(benzyloxy)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexylamines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanamines, ketones, and aldehydes, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Applications

Trans-4-(benzyloxy)cyclohexanamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as calcium channel blockers, which are crucial in treating conditions such as hypertension and coronary artery diseases . The compound's structure allows for modifications that enhance its pharmacological properties.

Calcium Channel Blockers

Research indicates that derivatives of this compound exhibit significant antagonistic activity against membrane potential-dependent calcium channels. These properties make them suitable candidates for the development of antihypertensive agents .

Table 1: Properties of this compound Derivatives

Synthesis and Reactivity

This compound can be synthesized through various chemical reactions, including condensation reactions with benzaldehyde . Its reactivity allows for further modifications, making it a versatile building block in synthetic organic chemistry.

Synthetic Methods

The synthesis typically involves protecting the amine group followed by selective deprotection to yield the desired compound. For example, the N-benzyl group can be selectively removed under mild conditions to reveal the active amine functionality, facilitating further reactions .

Table 2: Synthetic Routes for this compound

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Benzaldehyde + Amine under nitrogen atmosphere | Protected amine |

| 2 | Reduction | Sodium borohydride in methanol | Deprotected amine |

Antihypertensive Activity

A study focused on trans-4-amino(alkyl)-1-pyridylcarbamoylcyclohexane derivatives demonstrated their efficacy in increasing coronary blood flow compared to traditional calcium channel blockers like nifedipine. The study highlighted the potential of these compounds in treating cardiovascular diseases .

Structural Analysis and Molecular Dynamics

Molecular dynamics simulations have been employed to investigate the binding interactions of this compound derivatives with target proteins involved in calcium ion transport. These studies provide insights into their mechanism of action and help optimize their design for enhanced activity against specific targets .

Mécanisme D'action

The mechanism of action of trans-4-(benzyloxy)cyclohexanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Trans-4-(benzyloxy)cyclohexanol

- Trans-4-(benzyloxy)cyclohexanone

- Trans-4-(benzyloxy)cyclohexylamine

Uniqueness

Trans-4-(benzyloxy)cyclohexanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyloxy group and cyclohexanamine backbone make it a versatile compound for various synthetic and research applications .

Activité Biologique

Trans-4-(benzyloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

This compound is characterized by the presence of a benzyloxy group attached to a cyclohexanamine backbone. This unique substitution influences its chemical reactivity and biological interactions. The compound can be synthesized through several methods, including nucleophilic substitution reactions, where the amino group can be replaced by various nucleophiles under specific conditions .

Common Reactions

- Oxidation : The compound can be oxidized to form ketones or aldehydes using agents such as potassium permanganate.

- Reduction : It can be reduced to trans-4-(benzyloxy)cyclohexanol using reducing agents like lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions allow for the formation of various derivatives, enhancing its utility in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. This interaction modulates their activity, which may lead to therapeutic effects in various conditions, particularly in neuropharmacology .

Biological Activity and Therapeutic Potential

This compound has been explored for its potential in several therapeutic areas:

- Neuropharmacology : Investigated for its role as a modulator of neurotransmitter systems, potentially beneficial in treating neurological disorders.

- Drug Development : Used as an intermediate in synthesizing complex organic molecules that may have pharmacological properties .

Case Studies

- Neurotransmitter Modulation : Studies have shown that compounds with similar structures can influence serotonin and dopamine receptor activity, suggesting that this compound may exhibit similar properties.

- Antidepressant Activity : Preliminary studies indicate that derivatives of cyclohexanamines possess antidepressant-like effects in animal models, warranting further investigation into this compound's efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Benzyloxy group | Neuropharmacological potential |

| Trans-4-(methoxy)cyclohexanamine | Methoxy group | Moderate receptor interaction |

| Trans-4-(ethoxy)cyclohexanamine | Ethoxy group | Limited neuroactive properties |

The benzyloxy substitution imparts distinct reactivity and solubility characteristics that enhance the compound's potential as a therapeutic agent .

Propriétés

IUPAC Name |

4-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJZOTXVZFPSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540789 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98454-39-8 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.